2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol is a compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their significant biological and pharmaceutical properties. The 1,4-dihydropyridine scaffold is a prominent structure in many drugs, including calcium channel blockers used to treat hypertension . The presence of the ethene-1,1-diol moiety adds unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia . The reaction is usually carried out in ethanol under reflux conditions. The use of various catalysts and reaction systems has been explored to improve the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines, including this compound, often employs green synthetic methodologies. These methods aim to reduce the environmental impact by using less hazardous reagents and solvents . One-pot multicomponent reactions are favored in industrial settings due to their simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethene-1,1-diol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted products depending on the nucleophile used .
Scientific Research Applications
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol involves its interaction with various molecular targets. The 1,4-dihydropyridine moiety is known to interact with calcium channels, inhibiting calcium influx into cells. This action is particularly relevant in the context of cardiovascular drugs, where it helps to lower blood pressure . The ethene-1,1-diol moiety may also contribute to the compound’s antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar 1,4-dihydropyridine structure.
Amlodipine: Another calcium channel blocker used to treat hypertension.
2-(1,2-Dihydropyridin-2-yl)ethene-1,1-diol: A compound with a similar structure but different regioisomerism.
Uniqueness
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol is unique due to the presence of the ethene-1,1-diol moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
830327-04-3 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(1,4-dihydropyridin-4-yl)ethene-1,1-diol |
InChI |
InChI=1S/C7H9NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-6,8-10H |
InChI Key |
AWMCUKYQLWMHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=CC1C=C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.